BenchChemオンラインストアへようこそ!

Olomoucin

CDK2 inhibition cell cycle arrest kinase assay

Olomoucine is the definitive moderate-potency CDK inhibitor for protocols requiring intact CDK4/6 signaling. With IC₅₀ values of 3–7 μM against CDK1/2/5 and a >250 μM selectivity window over CDK4/6, it uniquely enables G1 synchronization in Rb-proficient cells without confounding transcriptional CDK off-target effects seen with roscovitine or olomoucine II. Its weak ABCG2 transporter interaction makes it the preferred choice for combination studies with ABCG2 substrate drugs. Procure ≥98% purity material for reproducible cell-cycle and kinase screening workflows.

Molecular Formula C24H24O7
Molecular Weight 424.4 g/mol
Cat. No. B8101309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlomoucin
Molecular FormulaC24H24O7
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)COC(=O)C2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C
InChIInChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-30-23(29)24(3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1
InChIKeyFPVUCBMBMUHRDX-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olomoucin: Purine-Derived ATP-Competitive CDK Inhibitor for Cell Cycle Research


Olomoucin (also known as olomoucine) is a purine derivative that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) [1]. The compound selectively inhibits p34cdc2/cyclin B (IC₅₀ = 7 μM), p33cdk2/cyclin A (IC₅₀ = 7 μM), p33cdk2/cyclin E (IC₅₀ = 7 μM), and p33cdk5/p35 (IC₅₀ = 3 μM), with reduced activity against p44 MAP kinase (IC₅₀ = 25 μM) . Olomoucin exhibits minimal inhibition of CDK4 (IC₅₀ > 1 mM) and CDK6 (IC₅₀ > 250 μM), establishing its selectivity profile within the CDK family . The compound induces G1 phase cell cycle arrest in human fibroblasts and has been co-crystallized with CDK2, revealing binding within the ATP-binding pocket [2][3].

Olomoucin: Why Generic CDK Inhibitor Substitution Fails in Cell Cycle Studies


Within the purine-based CDK inhibitor class, compounds cannot be interchanged without altering experimental outcomes due to substantial differences in CDK isoform selectivity, cellular potency, and pharmacokinetic behavior. Olomoucin exhibits a moderate potency (IC₅₀ = 3-7 μM for CDK1/2/5) and a distinctive selectivity window against CDK4/6 (IC₅₀ > 250 μM), making it a well-characterized reference tool for delineating CDK2-dependent cell cycle transitions [1]. In contrast, analogs like roscovitine demonstrate enhanced potency (IC₅₀ = 160-700 nM) and broader transcriptional CDK inhibition, while advanced derivatives such as olomoucine II exhibit nanomolar potency (IC₅₀ = 20 nM for CDK1) and markedly different off-target transporter interactions [2][3]. Substituting olomoucin with these analogs without adjusting concentration ranges, exposure times, or anticipated biomarker responses will yield non-comparable and potentially misleading data, underscoring the necessity for compound-specific procurement decisions based on quantitative evidence.

Olomoucin Quantitative Differentiation: Comparative IC₅₀, Selectivity, and Cellular Activity Data


CDK2 Inhibition: Olomoucin vs. Roscovitine Potency Comparison

Olomoucin inhibits CDK2/cyclin A and CDK2/cyclin E with IC₅₀ values of 7 μM, whereas roscovitine inhibits CDK2 with an IC₅₀ of 700 nM . This represents a 10-fold difference in potency against a key cell cycle regulator.

CDK2 inhibition cell cycle arrest kinase assay

CDK1 Inhibition: Olomoucin vs. Olomoucine II Potency and Structural Basis

Olomoucin inhibits CDK1/cyclin B with an IC₅₀ of 7 μM, whereas the optimized derivative olomoucine II inhibits the same target with an IC₅₀ of 20 nM . This 350-fold increase in potency is attributed to structural modifications at the C-6 benzylamino position that enhance binding interactions within the ATP-binding pocket [1].

CDK1 inhibition structural biology lead optimization

CDK5/p35 Inhibition: Olomoucin vs. Roscovitine Selectivity Profile

Olomoucin inhibits CDK5/p35 with an IC₅₀ of 3 μM, whereas roscovitine inhibits the same target with an IC₅₀ of 160 nM . The 18.75-fold difference in potency against CDK5/p35 distinguishes these compounds in neurobiology applications where CDK5 is a key target.

CDK5 inhibition neurobiology kinase selectivity

CDK4 and CDK6 Selectivity: Olomoucin vs. Class-Level CDK Inhibitors

Olomoucin exhibits minimal inhibition of CDK4 (IC₅₀ > 1 mM) and CDK6 (IC₅₀ > 250 μM), establishing a clear selectivity window over these cyclin D-dependent kinases [1]. In contrast, selective CDK4/6 inhibitors such as PD0332991 (palbociclib) inhibit CDK4 with an IC₅₀ of 9 nM and CDK6 with an IC₅₀ of 15 nM [2].

CDK4 CDK6 kinase selectivity off-target activity

Cellular Antiproliferative Activity: Olomoucin vs. Bohemine vs. CYC202

In HCT116 human colon carcinoma cells, olomoucin exhibits an antiproliferative IC₅₀ of 56 μM, compared to 27 μM for bohemine and 15 μM for CYC202 (R-roscovitine) [1]. This ranking correlates with the compounds' relative CDK inhibitory potencies and establishes a clear hierarchy of cellular efficacy.

cell proliferation HCT116 cancer research IC₅₀ ranking

ABCG2 Transporter Inhibition: Olomoucin vs. Olomoucine II vs. Purvalanol A

Olomoucin demonstrates moderate inhibition of the ABCG2 (BCRP) drug efflux transporter, whereas its derivative olomoucine II exhibits significantly enhanced ABCG2 inhibitory potency, ranking second only to purvalanol A among tested CDK inhibitors [1]. The rank order is: purvalanol A > olomoucine II ≈ fumitremorgin C > roscovitine ≈ bohemine, with olomoucin positioned below this tier [1].

ABCG2 drug transporter pharmacokinetics chemosensitization

Olomoucin: Evidence-Backed Application Scenarios for Research and Procurement


Cell Cycle Synchronization and G1 Arrest Studies

Olomoucin is the established reference compound for inducing G1 phase cell cycle arrest in human fibroblasts via specific inhibition of CDK2 kinase activity, with effective concentrations in the 20-200 μM range [1]. Unlike roscovitine, which also induces G1 arrest but with 10-fold greater potency (CDK2 IC₅₀ = 0.7 μM vs. 7 μM for olomoucin), olomoucin provides a moderate-potency tool that minimizes the risk of off-target transcriptional CDK inhibition at working concentrations . This makes olomoucin particularly suitable for laboratories requiring a well-characterized, literature-validated CDK2 inhibitor for routine cell synchronization protocols, where the extensive body of published data facilitates direct experimental comparison and troubleshooting.

CDK1/2/5-Selective Inhibition with Minimal CDK4/6 Interference

Olomoucin is optimally deployed in studies requiring selective inhibition of CDK1, CDK2, and CDK5 while preserving CDK4 and CDK6 activity. The compound's IC₅₀ values for CDK4 (>1 mM) and CDK6 (>250 μM) are >100,000-fold and >16,000-fold higher, respectively, than those of selective CDK4/6 inhibitors like palbociclib [2]. This selectivity window makes olomoucin invaluable for dissecting CDK1/2/5-dependent cell cycle regulation in systems where cyclin D-CDK4/6 signaling must remain intact, such as studies of G1/S transition in Rb-proficient cells or investigations of CDK5 function in post-mitotic neurons [2]. In contrast, roscovitine and olomoucine II, while more potent, also exhibit broader CDK inhibition profiles that may confound interpretation in these specific experimental contexts.

Kinase Selectivity Reference Standard for Inhibitor Screening Panels

Olomoucin serves as a well-characterized reference standard in kinase inhibitor selectivity screening panels due to its extensively documented CDK isoform selectivity profile and co-crystal structure with CDK2 [3]. The compound's moderate potency (IC₅₀ = 3-7 μM for CDK1/2/5) and clean selectivity window against non-CDK kinases (e.g., >1 mM for most other protein kinases) make it an ideal calibration compound for high-throughput screening assays [4]. Its established binding mode within the ATP-binding pocket, validated by X-ray crystallography, provides a structural benchmark for interpreting structure-activity relationships among purine-based inhibitors [3]. Procurement of olomoucin for this purpose is supported by its availability from multiple reputable vendors with documented purity ≥98% and established storage and handling protocols.

Low-Interference CDK Inhibition for ABCG2 Substrate Co-Administration Studies

When experimental designs require CDK inhibition in combination with ABCG2 substrate drugs (e.g., mitoxantrone, topotecan, Hoechst 33342), olomoucin is the preferred choice among purine-based CDK inhibitors due to its relatively weak ABCG2 transporter inhibition [5]. Unlike olomoucine II and purvalanol A, which potently inhibit ABCG2 and can synergistically enhance the cytostatic effects of co-administered ABCG2 substrates, olomoucin's minimal transporter interaction reduces confounding pharmacokinetic variables [5]. This property makes olomoucin particularly suitable for studies investigating CDK-dependent cell cycle effects in ABCG2-expressing cell lines or tissues, where intentional transporter modulation would obscure interpretation of CDK-specific phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olomoucin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.